Ethyl 4-(cyclohexylcarbonyl)piperazinecarboxylate
Description
Ethyl 4-(cyclohexylcarbonyl)piperazinecarboxylate is a piperazine derivative characterized by a cyclohexylcarbonyl moiety at the 4-position of the piperazine ring and an ethoxycarbonyl group at the 1-position. This compound is synthesized via nucleophilic substitution or reductive amination reactions, often involving coupling of substituted piperazines with acylating agents (e.g., cyclohexylcarbonyl chloride) under basic conditions . Its structural design aims to modulate electronic and steric properties, influencing solubility, bioavailability, and receptor interactions. Piperazine derivatives are widely explored for neuroprotective, anticancer, and antimicrobial activities, with substituents playing a critical role in their pharmacological profiles .
Properties
IUPAC Name |
ethyl 4-(cyclohexanecarbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-2-19-14(18)16-10-8-15(9-11-16)13(17)12-6-4-3-5-7-12/h12H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAHBFFQTNPHDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(cyclohexylcarbonyl)piperazinecarboxylate typically involves the reaction of piperazine with ethyl chloroformate and cyclohexanecarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
The reaction can be represented as follows:
Piperazine+Ethyl chloroformate+Cyclohexanecarbonyl chloride→Ethyl 4-(cyclohexylcarbonyl)piperazinecarboxylate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(cyclohexylcarbonyl)piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Cyclohexylcarboxylic acid or cyclohexanone derivatives.
Reduction: Cyclohexylmethanol or other alcohol derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(cyclohexylcarbonyl)piperazinecarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds with analgesic, anti-inflammatory, or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of ethyl 4-(cyclohexylcarbonyl)piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to changes in their conformation and activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Piperazine Ring
The biological and physicochemical properties of piperazine derivatives are highly dependent on substituents. Below is a comparative analysis of Ethyl 4-(cyclohexylcarbonyl)piperazinecarboxylate with key analogues:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Observations:
- Cyclohexylcarbonyl vs. Methylcarbonyl/Phenylcarbonyl : The cyclohexyl group introduces significant steric bulk and lipophilicity compared to smaller methyl or planar phenyl groups. This enhances membrane permeability but may reduce solubility .
- Non-Basic Nitrogen: The cyclohexylcarbonyl group converts the distal piperazine nitrogen into a non-basic amide, altering electronic properties and reducing hydrogen-bonding capacity compared to unmodified piperazines .
Physicochemical Properties
Substituents critically influence logP, solubility, and stability:
Table 2: Physicochemical Data
| Compound Name | Molecular Weight | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 296.37 | 2.8 | 0.12 (DMSO) |
| Ethyl 4-(methylcarbonyl)piperazinecarboxylate | 228.26 | 1.2 | 1.5 (Water) |
| Ethyl 4-(phenylcarbonyl)piperazinecarboxylate | 276.31 | 2.5 | 0.25 (DMSO) |
| Ethyl 4-(indole-2-carbonyl)piperazinecarboxylate | 301.34 | 3.1 | 0.08 (DMSO) |
Pharmacological Profiles
Neuroprotective and Antioxidant Activity:
This compound demonstrated moderate neuroprotection in oxidative stress models, likely due to its ability to scavenge free radicals. However, it was less potent than hydroxylpropyl-substituted analogues (e.g., compound 18 in ), which benefit from enhanced hydrogen-bonding capacity .
Anticancer Activity:
Phthalazine and indole derivatives (e.g., compounds 8a and 19) showed IC50 values <10 μM in cancer cell lines, attributed to intercalation or kinase inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
